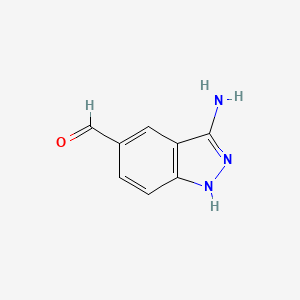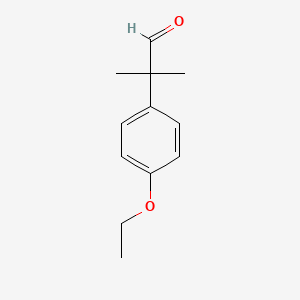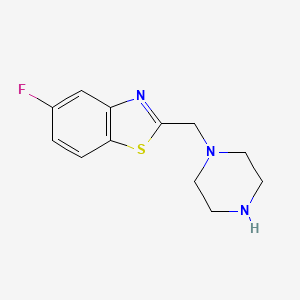
2-(Diphenylmethyl)oxirane
Übersicht
Beschreibung
2-(Diphenylmethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C15H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its structural features, which include a benzhydryl group attached to the oxirane ring. The presence of the benzhydryl group imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)oxirane typically involves the reaction of benzhydryl chloride with a base to form the corresponding benzhydryl alcohol, which is then converted to the oxirane through an intramolecular cyclization reaction. One common method involves the use of sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired oxirane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diphenylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The benzhydryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of benzhydryl diols.
Reduction: Formation of benzhydryl alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Wirkmechanismus
The mechanism of action of 2-(Diphenylmethyl)oxirane involves its interaction with molecular targets through the reactive epoxide ring. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds. The benzhydryl group also contributes to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic pockets in proteins and other macromolecules .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,2-epoxypropane: Similar structure but with a phenyl group instead of a benzhydryl group.
2-(4-Methoxyphenyl)-1,2-epoxypropane: Contains a methoxy-substituted phenyl group.
2-(4-Chlorophenyl)-1,2-epoxypropane: Contains a chloro-substituted phenyl group.
Uniqueness: 2-(Diphenylmethyl)oxirane is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
15701-83-4 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-benzhydryloxirane |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI-Schlüssel |
QEZITUGLJWMLCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)
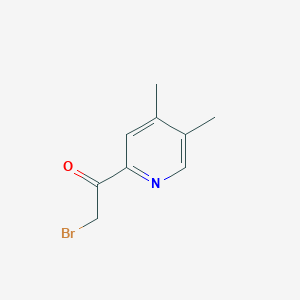
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
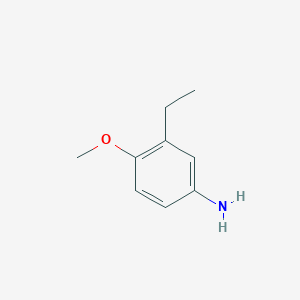
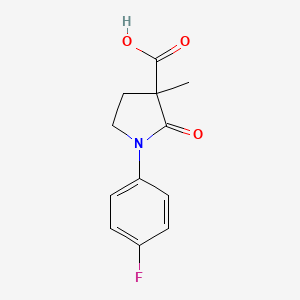
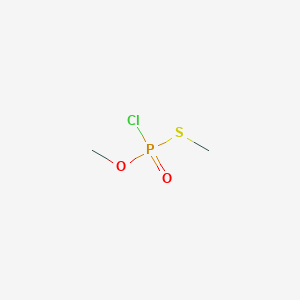
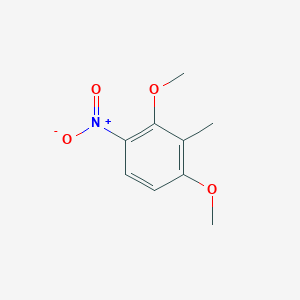
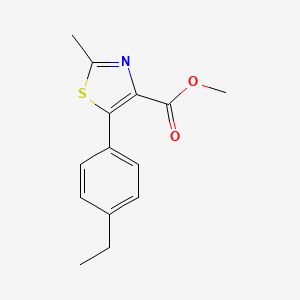
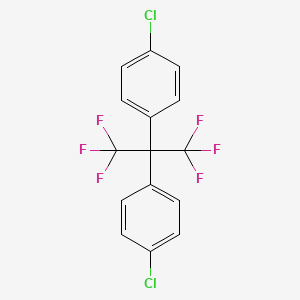
![1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinemethanol](/img/structure/B8579933.png)
